Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, phenyl, and 2-chlorophenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could result in various derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate include other pyrimidine derivatives with different substituents, such as:
- Ethyl 4-[(2-bromophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4-[(2-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
- Ethyl 4-[(2-fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
Uniqueness
What sets this compound apart is the specific combination of substituents on the pyrimidine ring, which can confer unique chemical and biological properties. The presence of the 2-chlorophenylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)14-12-21-17(13-8-4-3-5-9-13)22-18(14)25-16-11-7-6-10-15(16)20/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBVNTPHIRCIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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